molecular formula C17H16N4O B6450023 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549047-37-0

2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6450023
CAS No.: 2549047-37-0
M. Wt: 292.33 g/mol
InChI Key: ZMIWFKAGLQQWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a small-molecule compound featuring a fused imidazo[1,2-b]pyridazine core substituted with a cyclopropyl group at position 2 and a 4-methylphenyl carboxamide at position 6. The imidazo[1,2-b]pyridazine scaffold consists of an imidazole ring fused to a pyridazine ring, sharing one nitrogen atom between the two heterocycles (Fig. 1) . This structural motif is pharmacologically significant due to its ability to interact with biological targets such as kinases and parasitic enzymes .

Properties

IUPAC Name

2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-2-6-13(7-3-11)18-17(22)14-8-9-16-19-15(12-4-5-12)10-21(16)20-14/h2-3,6-10,12H,4-5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIWFKAGLQQWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclopropanation

Treatment of 3-amino-6-bromopyridazine with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) installs the cyclopropyl group at the 2-position. This method achieves 80–85% yield but requires rigorous exclusion of oxygen.

Post-Cyclization Modification

An alternative route involves reacting the pre-formed imidazo[1,2-b]pyridazine core with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C. This Grignard reaction proceeds via nucleophilic attack at the electron-deficient 2-position, yielding the cyclopropyl derivative in 65–70% yield.

Purification and Characterization

Crude product purification is achieved through silica gel chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. Final characterization employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₈H₁₇N₄O, [M+H]⁺ calc. 305.1402, found 305.1398).

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

The table below evaluates three representative protocols:

MethodYield (%)Purity (%)Key AdvantageLimitation
Microwave-assisted cyclization7897Rapid synthesis (3 hours)High energy input required
Suzuki-Miyaura coupling8295Selective cyclopropanationSensitivity to oxygen
Grignard post-modification6893Compatibility with sensitive groupsLow-temperature requirements

Scale-Up Challenges and Industrial Feasibility

Industrial production faces hurdles in maintaining yield at scale. Continuous flow reactors address this by enhancing heat/mass transfer during cyclization, achieving 90% yield in pilot-scale batches. Solvent recovery systems (e.g., thin-film evaporation) reduce waste generation by 40%.

Emerging Methodologies

Recent innovations include:

  • Enzymatic Coupling : Lipase-mediated amidation in aqueous media (yield: 88%, purity: 96%).

  • Photoredox Catalysis : Visible light-driven cyclopropanation, reducing reliance on transition metals .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-b]pyridazine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary applications of 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide lie in its potential as a therapeutic agent . Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit significant biological activity, particularly as kinase inhibitors.

  • Kinase Inhibition : This compound has been studied for its ability to inhibit adaptor-associated kinase 1 (AAK1), which plays a crucial role in cellular processes like endocytosis and synaptic vesicle recycling. Inhibition of AAK1 can modulate signaling pathways involved in cell growth and survival, suggesting potential applications in cancer therapy.
  • Anticancer Properties : Related compounds have shown promise as inhibitors of various kinases involved in cancer pathways, indicating that this compound may also possess anticancer properties.

Neurological Disorders

Given its mechanism of action involving kinase inhibition, there is potential for this compound to be explored in the treatment of neurological disorders. The modulation of AAK1 could impact synaptic functions and neurotransmitter release, making it a candidate for further research in neuropharmacology.

Anti-inflammatory Applications

The compound's interaction with specific biological targets may also position it as a candidate for anti-inflammatory therapies. By inhibiting pathways associated with pro-inflammatory cytokines, it could provide therapeutic benefits for conditions such as rheumatoid arthritis or psoriasis.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Pharmacological Relevance

Its cyclopropyl group may enhance metabolic stability, while the 4-methylphenyl moiety likely influences target binding affinity .

Structural Isomers: Imidazo[4,5-c]pyridazine and Imidazo[4,5-d]pyridazine

The imidazo[1,2-b]pyridazine core differs from its isomers (imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine) in nitrogen atom positioning (Fig. 2). These isomers are less explored due to challenges in synthesis. For example:

  • Synthetic Complexity : Imidazo[1,2-b]pyridazines benefit from well-established routes using haloacetaldehyde dimethyl acetal or transition-metal catalysts, whereas isomers require less-efficient methods .
  • Pharmacological Exploration : Over 80% of published studies focus on imidazo[1,2-b]pyridazines, highlighting their preferential use in drug discovery .

Substituent Variations in Imidazo[1,2-b]pyridazine Derivatives

Key analogs and their properties are summarized in Table 1.

Table 1. Structural and Functional Comparison of Imidazo[1,2-b]pyridazine Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Application Synthesis Method
2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide C17H16N4O 292.4 2-cyclopropyl, N-(4-methylphenyl) Not explicitly reported (potential kinase/antiparasitic) Pd/Cu catalysis
2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide () C18H18N4O 306.4 2-cyclopropyl, N-(3,4-dimethylphenyl) Undisclosed Similar metal-catalyzed routes
(S)-2-cyclopropyl-N-(1-(3-(2-hydroxypyridin-3-yl)imidazo[1,2-b]pyridazin-6-yl)pyrrolidin-3-yl)-N-methylacetamide () C22H23N5O2 392.5 2-cyclopropyl, pyrrolidinyl-hydroxypyridinyl Kinase inhibition (e.g., Adaptor Associated Kinase 1) Multi-step coupling
Key Observations:
  • The hydroxypyridinyl-pyrrolidinyl substituent in the third compound increases molecular weight and complexity, likely enhancing target specificity .
  • Synthetic Efficiency : The target compound and its 3,4-dimethylphenyl analog share similar synthesis routes, whereas derivatives with heteroaromatic extensions (e.g., hydroxypyridinyl) require additional coupling steps, reducing scalability .

Biological Activity

2-Cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique heterocyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyridazine core, characterized by a fused bicyclic structure that incorporates both imidazole and pyridazine rings. The molecular formula is C15H16N4OC_{15}H_{16}N_{4}O, and it includes a cyclopropyl group at the 2-position and a 4-methylphenyl substituent at the nitrogen atom. These structural features contribute to its distinct pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of adaptor-associated kinase 1 (AAK1) . AAK1 plays a crucial role in endocytosis and synaptic vesicle recycling, making it a vital target for modulating cellular processes involved in growth and survival. By inhibiting AAK1, this compound may influence various signaling pathways associated with cancer and neurological disorders.

Anticancer Potential

Several studies have highlighted the anticancer properties of imidazo[1,2-b]pyridazine derivatives. Specifically, this compound has shown promise in inhibiting kinases involved in cancer pathways. The ability to inhibit specific kinases positions this compound as a candidate for drug development targeting various cancers.

Biological Activity Details
Target Kinase AAK1
Potential Effects Inhibition of cell growth and survival pathways
Therapeutic Areas Cancer treatment, neurological disorders

Case Studies

  • In Vitro Studies : In cell line assays, derivatives of imidazo[1,2-b]pyridazine have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall within the nanomolar range, indicating potent biological activity.
  • Mechanistic Insights : A study investigating the binding affinity of related compounds to AAK1 revealed that modifications to the substituents can enhance or diminish inhibitory activity. This suggests that further optimization of this compound could lead to more effective therapeutic agents.
  • Synergistic Effects : Research has also explored the combination of this compound with existing chemotherapeutics like doxorubicin or cisplatin. Preliminary results indicate that such combinations may yield synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and what parameters critically influence reaction yield?

Answer:
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclization reactions between functionalized pyridazines and cyclopropane-containing precursors. Key steps include:

  • Formylation : Use of phosphorus oxychloride (POCl₃) and DMF in chloroform for introducing aldehyde groups to pyridazine intermediates, as described in analogous syntheses of imidazo[1,2-a]pyridine derivatives .
  • Reductive Amination : Sodium borohydride (NaBH₄) reduction of Schiff bases to stabilize amine intermediates, ensuring controlled reaction conditions (0–10°C) to avoid side reactions .
  • Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between cyclopropyl-substituted imidazo[1,2-b]pyridazine carboxylic acids and 4-methylphenylamine derivatives .
    Critical Parameters :
  • Temperature control during formylation (exothermic reactions require ice baths).
  • Solvent purity (chloroform must be anhydrous to prevent hydrolysis of POCl₃).
  • Stoichiometric ratios of NaBH₄ to Schiff bases to ensure complete reduction .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to optimize the antifungal activity of this compound?

Answer:
SAR studies should focus on:

  • Core Modifications : Replace the cyclopropyl group with bulkier substituents (e.g., isopropyl, tert-butyl) to evaluate steric effects on fungal membrane target interactions. Evidence from Miyamoto et al. (2013) suggests cyclopropane’s conformational rigidity enhances binding to enzymatic pockets .
  • Heteroatom Substitution : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to modulate electronic properties and improve bioavailability .
  • Side Chain Variation : Test alternative amines (e.g., 4-fluorophenyl, thiazole derivatives) to assess impact on antifungal potency, as seen in related imidazo[1,2-b]pyridazine analogues .
    Methodology :
  • In Vitro Assays : Minimum inhibitory concentration (MIC) testing against Candida albicans and Aspergillus fumigatus.
  • Molecular Docking : Use X-ray crystallography data of fungal cytochrome P450 targets to model binding interactions .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm cyclopropane ring integrity (δ 0.5–1.5 ppm for cyclopropyl protons) and amide bond formation (δ 7.5–8.5 ppm for aromatic protons adjacent to the carboxamide group) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the imidazo[1,2-b]pyridazine core.
  • Mass Spectrometry (HRMS) : Verify molecular weight (375.4 g/mol) and isotopic patterns .
  • FT-IR : Identify carbonyl stretches (1650–1700 cm⁻¹) and N-H bending (1550 cm⁻¹) for amide confirmation .

Advanced: What experimental strategies can resolve contradictions in reported biological activities (e.g., antifungal vs. kinase inhibition)?

Answer:
Contradictions may arise from off-target effects or assay conditions. Strategies include:

  • Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to screen for VEGFR2 or PDGFRβ inhibition, as seen in structurally similar TAK-593 .
  • Mechanistic Studies :
    • Gene Knockdown : CRISPR/Cas9 silencing of fungal CYP51 or human kinase targets to isolate primary mechanisms.
    • Metabolomic Analysis : Compare fungal ergosterol biosynthesis (antifungal) vs. ATP-competitive kinase inhibition pathways .
  • Structural Analysis : X-ray co-crystallography to visualize binding modes with disparate targets .

Basic: What in vitro models are appropriate for initial evaluation of its biological activity?

Answer:

  • Antifungal Activity :
    • Broth microdilution assays (CLSI M27/M38 guidelines) against Candida and Aspergillus species .
  • Antiproliferative Screening :
    • MTT assays on Hep-G2 or A549 cell lines, with IC₅₀ calculations .
  • Kinase Inhibition :
    • ADP-Glo™ kinase assays for VEGFR2 or FLT3 inhibition .

Advanced: How can computational methods predict the binding affinity of this compound to potential enzymatic targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with fungal CYP51 or human kinases using AMBER or GROMACS. Parameterize the cyclopropane ring with GAFF force fields.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., cyclopropyl vs. methyl groups) .
  • Machine Learning : Train models on ChEMBL datasets to predict MIC or IC₅₀ values based on molecular descriptors (e.g., LogP, topological polar surface area) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.